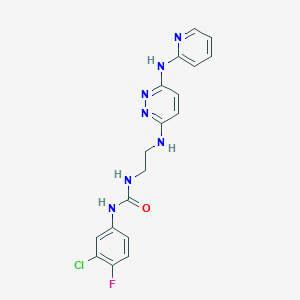

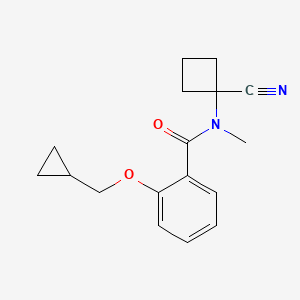

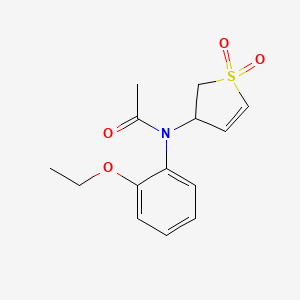

![molecular formula C20H27N3O3S B2613067 N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide CAS No. 793671-98-4](/img/structure/B2613067.png)

N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. While specific structural information for “N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide” is not available, related compounds such as piperazine derivatives have been studied. For instance, the compound “N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester” has been analyzed using in silico and in vivo studies .Scientific Research Applications

Cognitive Enhancement Properties

N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide, known as SB-399885, has been identified as a potent and selective 5-HT6 receptor antagonist with promising cognitive-enhancing properties. Studies have shown that SB-399885 significantly reversed deficits in rat models of novel object recognition and spatial learning, suggesting its potential therapeutic utility in cognitive deficits like those found in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Structural and Computational Analysis

Research into the structural and computational aspects of similar compounds, such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, has provided insights into their reactive sites and intermolecular interactions. These studies are crucial for understanding the drug's behavior at the molecular level (Kumara et al., 2017).

Antagonistic Properties on Serotonin Receptors

Compounds in the N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides family have been recognized for their high affinity and selectivity as 5-HT6 antagonists. These properties are essential for understanding the compound's interactions with serotonin receptors, which are significant in treating various neurological disorders (Bromidge et al., 2001).

Anti-Malarial Potential

Research on structurally related piperazine derivatives has highlighted their potential as anti-malarial agents. Specific structural features in these compounds, such as the OH group, benzyl group, and methylene substituents, play a crucial role in their anti-malarial activity (Cunico et al., 2009).

Carbonic Anhydrase Inhibition and Anticonvulsant Action

Studies have shown that certain benzenesulfonamide derivatives, including those with piperazine structures, are potent inhibitors of human carbonic anhydrase and exhibit effective anticonvulsant properties. These findings suggest their potential application in treating conditions like epilepsy (Mishra et al., 2017).

Beta-Adrenoceptor Agonist Properties

Research into the piperazine sulfonamides has identified their role as potent and selective beta-adrenoceptor agonists. This property is crucial for understanding their potential therapeutic application in treating conditions mediated by beta-adrenoceptors (Perrone et al., 2009).

5-HT7 Receptor Antagonism

Compounds in this chemical class have been evaluated as antagonists for the 5-HT7 receptor, displaying significant activity and selectivity. This highlights their potential application in neurological research and therapy (Yoon et al., 2008).

Mechanism of Action

Future Directions

The future directions for research on “N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide” and related compounds could involve further exploration of their potential as acetylcholinesterase inhibitors (AChEIs) and their implications for treating neurodegenerative disorders . Additionally, more research is needed to fully understand the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound.

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-17-7-9-18(10-8-17)27(24,25)21-11-12-22-13-15-23(16-14-22)19-5-3-4-6-20(19)26-2/h3-10,21H,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKCLOROFKYTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

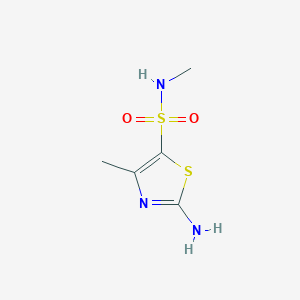

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2612984.png)

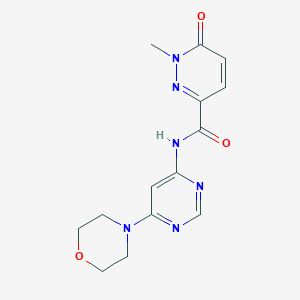

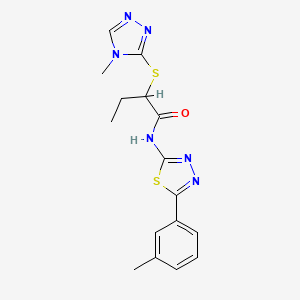

![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)

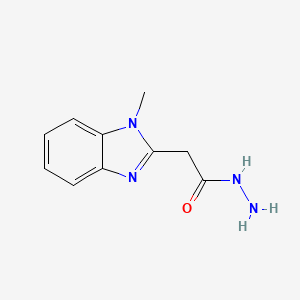

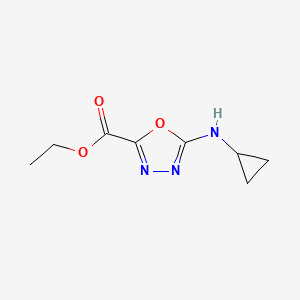

![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)

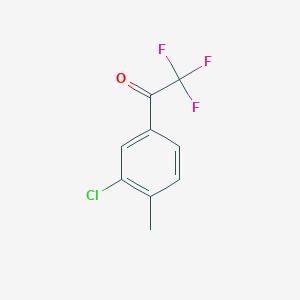

![N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide](/img/structure/B2612997.png)

![1-[[1-[3-(3,4-Dichlorophenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B2613005.png)